molecular formula C9H6N4 B13980019 3-(2H-1,2,3-Triazol-2-yl)benzonitrile

3-(2H-1,2,3-Triazol-2-yl)benzonitrile

Cat. No.: B13980019
M. Wt: 170.17 g/mol
InChI Key: LANROQSJHAWSBU-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-Triazol-2-yl)benzonitrile: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,2,3-Triazol-2-yl)benzonitrile can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce reduced triazole derivatives .

Scientific Research Applications

Chemistry: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with unique properties .

Biology: In biological research, triazole derivatives, including this compound, are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. They have shown promising activity against various biological targets .

Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. Research is ongoing to explore their use in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a ligand in coordination chemistry .

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)benzonitrile depends on its specific application. In biological systems, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit the activity of enzymes by binding to their active sites or interfere with cellular processes by interacting with specific receptors .

Comparison with Similar Compounds

Uniqueness: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile is unique due to its specific structure, which combines a triazole ring with a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

3-(triazol-2-yl)benzonitrile

InChI

InChI=1S/C9H6N4/c10-7-8-2-1-3-9(6-8)13-11-4-5-12-13/h1-6H

InChI Key

LANROQSJHAWSBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2N=CC=N2)C#N

Origin of Product

United States

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